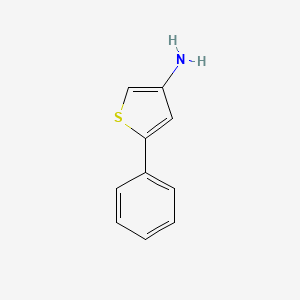

3-Amino-5-phenylthiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylthiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNDKVSFMBAOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573678 | |

| Record name | 5-Phenylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75782-81-9 | |

| Record name | 5-Phenylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Functional Group Transformations of 3 Amino 5 Phenylthiophene

Electrophilic and Nucleophilic Substitution Reactions on the 3-Amino-5-phenylthiophene Core

The reactivity of the this compound core towards substitution reactions is dictated by the electronic nature of the thiophene (B33073) ring, which is significantly influenced by the powerful activating effect of the amino group.

Electrophilic Aromatic Substitution (SEAr):

The amino group at the 3-position is a strong activating group, directing electrophilic attack to the ortho (2- and 4-) and para (5-) positions. In the case of this compound, the 5-position is already substituted. Therefore, electrophilic substitution is predicted to occur predominantly at the 2- and 4-positions. The 2-position is generally the most reactive site in thiophenes for electrophilic substitution due to the superior stabilization of the cationic intermediate (arenium ion). stackexchange.com

To control this high reactivity and prevent side reactions, the amino group is often acylated to form an acetamido group (e.g., 3-Acetamido-5-phenylthiophene). This moderately deactivating group still directs ortho/para but provides a more controlled reaction. Studies on 3-acetamidothiophene have shown that electrophilic substitution, such as halogenation, preferentially occurs at the 2-position, and with excess reagent, at the 2- and 5-positions. For this compound, this indicates a strong preference for substitution at the 2-position.

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the 2-halo-3-amino-5-phenylthiophene. jcu.edu.aulibretexts.org

Nitration: Nitration can be achieved using mixtures like nitric acid and sulfuric acid, typically at low temperatures due to the activated nature of the ring. This would introduce a nitro group, a precursor for further functionalization, likely at the 2-position.

Friedel-Crafts Reactions: Acylation and alkylation, catalyzed by Lewis acids like AlCl₃ or SnCl₄, are characteristic reactions of aromatic systems. wikipedia.orgorganic-chemistry.orgyoutube.com For this compound, Friedel-Crafts acylation would likely introduce an acyl group at the 2-position. However, the basic amino group can complex with the Lewis acid catalyst, often necessitating its protection. stackexchange.comiust.ac.ir

| Reaction | Reagent(s) | Typical Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-3-amino-5-phenylthiophene |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-3-amino-5-phenylthiophene |

| Nitration | HNO₃ / H₂SO₄ | 3-Amino-2-nitro-5-phenylthiophene |

| Acylation | RCOCl / AlCl₃ (with protected amine) | 2-Acyl-3-amino-5-phenylthiophene |

Nucleophilic Aromatic Substitution (SNAr):

The electron-rich nature of the this compound ring makes it inherently resistant to nucleophilic attack. SNAr reactions on thiophenes generally require the presence of strong electron-withdrawing groups (EWGs) to activate the ring and a good leaving group (typically a halogen).

Therefore, for this compound to undergo nucleophilic substitution, it must first be functionalized with an EWG. For instance, nitration at the 2-position followed by halogenation could install a leaving group. The resulting 2-halo-3-amino-5-nitro-5-phenylthiophene would be significantly more susceptible to nucleophilic attack, allowing for the displacement of the halide by various nucleophiles (e.g., amines, alkoxides).

Oxidation and Reduction Pathways of this compound and its Derivatives

Oxidation:

The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) (thiophene 1-oxide) and subsequently a sulfone (thiophene 1,1-dioxide). This transformation significantly alters the electronic properties of the ring, turning it into an electron-deficient system. The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a catalyst.

The presence of the electron-donating amino group in this compound is expected to increase the rate of the initial oxidation to the sulfoxide, as it enhances the nucleophilicity of the sulfur atom.

Reduction:

The thiophene ring is aromatic and generally stable to reduction. However, it can be reduced under certain conditions.

Catalytic Hydrogenation: Complete reduction of the thiophene ring to a tetrahydrothiophene (B86538) ring can be achieved through catalytic hydrogenation using catalysts like palladium, platinum, or rhodium, often under high pressure and temperature. nih.govresearchgate.netresearchgate.net This process would convert this compound to 3-Amino-5-phenyltetrahydrothiophene.

Reduction of Substituents: More commonly, reduction reactions are performed on substituents attached to the ring. For example, if a nitro group is introduced at the 2-position via electrophilic substitution, it can be readily reduced to an amino group using reagents like tin(II) chloride (SnCl₂), hydrogen over palladium (H₂/Pd), or sodium dithionite. This provides a route to diamino-substituted phenylthiophenes. Similarly, acyl groups introduced via Friedel-Crafts acylation can be reduced to alkyl groups using methods like the Wolff-Kishner or Clemmensen reductions.

| Transformation | Reagent(s) | Product Type |

| Oxidation of Thiophene Ring | m-CPBA or H₂O₂/Catalyst | Thiophene-1-oxide or Thiophene-1,1-dioxide |

| Reduction of Thiophene Ring | H₂ / Pd, Pt, or Rh | Tetrahydrothiophene derivative |

| Reduction of Nitro Group | SnCl₂ or H₂/Pd | Amino derivative |

| Reduction of Acyl Group | Wolff-Kishner or Clemmensen | Alkyl derivative |

Cyclization and Heterocycle Fusion Reactions Initiated by this compound Moieties

The bifunctional nature of 3-aminothiophenes, possessing a nucleophilic amino group ortho to a reactive C-2 or C-4 position, makes them ideal starting materials for the synthesis of fused heterocyclic systems. These reactions are crucial for building complex molecules with diverse biological activities. nih.gov

Thienopyridines: Fused thienopyridines are readily synthesized from this compound. A common method involves reaction with compounds containing active methylene (B1212753) groups, such as ethyl cyanoacetate (B8463686) or malononitrile, often in the presence of a base. These reactions proceed via an initial condensation followed by cyclization to form the pyridine (B92270) ring fused to the thiophene core.

Thienoisoquinolines: The synthesis of thieno[3,2-f]isoquinolines can be achieved through a multi-step sequence starting from a suitably functionalized thiophene. researchgate.net For instance, a synthetic route could involve a Sonogashira coupling of a 3-amino-2-halothiophene derivative with an alkyne, followed by an acid-mediated cycloisomerization to construct the isoquinoline (B145761) ring system. researchgate.net Another approach involves the reaction of 6-Amino-1,2-dihydro-4-methyl-2-thioxopyridine-3,5-dicarbonitrile with electron-poor olefins to yield isoquinolines. mdpi.com

Thienopyrimidines: The construction of a pyrimidine (B1678525) ring fused to the thiophene is a well-established transformation. Reacting this compound derivatives that also contain a cyano or ester group at the 2-position with reagents like formamide, formic acid, or acetic anhydride (B1165640) leads to the formation of thieno[3,2-d]pyrimidines. These reactions provide a direct entry into a class of compounds with significant pharmacological interest.

| Target Heterocycle | Typical Reagent(s) | Fused System Formed |

| Thienopyridine | Ethyl cyanoacetate, Malononitrile | Thieno[3,2-b]pyridine |

| Thienoisoquinoline | (Requires multi-step synthesis) | Thieno[3,2-f]isoquinoline |

| Thienopyrimidine | Formamide, Formic Acid, Acetic Anhydride | Thieno[3,2-d]pyrimidine |

Reactivity Modulation by Substituents on the Thiophene and Phenyl Rings in this compound Systems

The reactivity of the this compound system can be finely tuned by introducing additional substituents on either the thiophene or the phenyl ring. These substituents can alter the electron density of the thiophene core and introduce steric effects, thereby influencing the rate and regioselectivity of subsequent reactions.

Substituents on the Thiophene Ring:

Electron-Withdrawing Groups (EWGs): Placing an EWG (e.g., -NO₂, -CN, -COR) on the thiophene ring, typically at the 2- or 4-position, has a profound effect.

It deactivates the ring towards electrophilic substitution , making reactions like halogenation or nitration more difficult and requiring harsher conditions.

Conversely, it activates the ring for nucleophilic aromatic substitution , particularly if a halogen is also present on the ring. The EWG helps to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.

Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -CH₃) on the thiophene ring would further increase the electron density.

This would enhance the rate of electrophilic substitution , making the ring even more reactive.

It would further deactivate the ring towards nucleophilic substitution .

Substituents on the Phenyl Ring:

Substituents on the C-5 phenyl ring modulate reactivity through inductive and resonance effects transmitted to the thiophene core.

Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CF₃) on the phenyl ring will pull electron density away from the thiophene ring.

This will slightly deactivate the thiophene ring towards electrophilic substitution compared to the unsubstituted parent compound.

It will make the thiophene ring slightly more susceptible to nucleophilic attack , although this effect is less pronounced than having an EWG directly on the thiophene ring.

Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ring will push electron density into the thiophene ring.

This will further activate the thiophene ring towards electrophilic substitution , increasing the reaction rate.

It will make the ring more resistant to nucleophilic substitution .

This ability to modulate reactivity through substitution is a powerful tool in the rational design of synthetic routes to complex thiophene-based molecules.

Spectroscopic Characterization and Structural Elucidation of 3 Amino 5 Phenylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-amino-5-phenylthiophene and its derivatives, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular framework and the electronic effects of the substituents on the thiophene (B33073) ring.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the thiophene ring, the phenyl group, and the amino group. The chemical shifts of these protons are influenced by the electron-donating nature of the amino group and the anisotropic effects of the aromatic rings.

In derivatives of 3-aminothiophene, the protons on the thiophene ring typically appear as distinct signals. The chemical environment of the protons is influenced by the substitution pattern. For instance, in related 3-aminothiophene structures, the thiophene protons resonate in specific regions that are sensitive to the electronic nature of adjacent functional groups. The amino group protons often appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena chemistryconnected.com.

The phenyl group protons will typically present as a set of multiplets in the aromatic region of the spectrum. The exact splitting pattern depends on the substitution on the phenyl ring in derivatives, but for the unsubstituted phenyl group in the parent compound, a complex multiplet is expected due to coupling between the ortho, meta, and para protons.

Table 1: Representative ¹H NMR Spectral Data for 3-Aminothiophene Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene Ring | H-2/H-4 | (Varies with substitution) | s, d, or m |

| Phenyl Group | Ar-H | ~7.0 - 8.0 | m |

| Amino Group | -NH₂ | (Variable) | br s |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in the thiophene and phenyl rings. The chemical shifts are indicative of the electronic environment of the carbons.

The carbon atoms of the thiophene ring directly attached to the sulfur atom (C2 and C5) and those bonded to the amino and phenyl groups (C3 and C5) will have characteristic chemical shifts. The electron-donating amino group at the C3 position is expected to shield this carbon, shifting its resonance upfield compared to an unsubstituted thiophene. Conversely, the phenyl group at C5 will influence the chemical shift of this carbon. In related 3-phenylthiophene (B186537), the carbon atoms of the thiophene ring show resonances that are distinct from the phenyl carbons chemicalbook.com. Aromatic carbons generally resonate in the range of 110-160 ppm libretexts.org.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Thiophene C2 | ~120 - 130 |

| Thiophene C3 (C-NH₂) | ~140 - 150 |

| Thiophene C4 | ~110 - 120 |

| Thiophene C5 (C-Ph) | ~135 - 145 |

| Phenyl C (ipso) | ~130 - 140 |

| Phenyl C (ortho, meta, para) | ~125 - 130 |

Note: These are estimated ranges based on typical values for substituted thiophenes and phenyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H stretching of the amino group, C-H stretching of the aromatic rings, C=C stretching of the thiophene and phenyl rings, and C-N stretching.

The primary amine (-NH₂) group typically exhibits two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes libretexts.org. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹ vscht.cz. The C=C stretching vibrations of the thiophene and phenyl rings are expected to appear in the 1400-1600 cm⁻¹ region vscht.cz. The C-N stretching vibration of the amino group attached to the aromatic ring is typically found in the 1250-1360 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Thiophene & Phenyl Rings | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Amino Group | C-N Stretch | 1250 - 1360 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to the excitation of electrons from bonding or non-bonding orbitals to anti-bonding orbitals. The extended conjugation involving the phenyl ring, the thiophene ring, and the lone pair of electrons on the amino group is expected to result in significant UV absorption.

Derivatives of 3-aminothiophene are known to exhibit absorption bands in the UV region. The position of the absorption maximum (λmax) is sensitive to the nature and position of substituents on the thiophene and phenyl rings, as well as the polarity of the solvent oregonstate.edu. Phenyl-substituted derivatives typically exhibit a long-wavelength absorption band in the range of 340-400 nm researchgate.net. The electronic transitions are likely to be of the π → π* and n → π* types, characteristic of conjugated aromatic systems with heteroatoms.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Type of Transition |

| Non-polar (e.g., Hexane) | ~340 - 380 | π → π |

| Polar (e.g., Ethanol) | ~350 - 400 | π → π |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern. For this compound (C₁₀H₉NS), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom, followed by the loss of HCN from the ring containing the nitrogen atom. The thiophene ring may fragment through the loss of a thioformyl (B1219250) radical (CHS) or other sulfur-containing species. The stability of the thiophene and phenyl rings would likely lead to prominent peaks corresponding to these aromatic moieties. The fragmentation of related N-thienylidenamines has been shown to be influenced by the substituents on the thiophene ring arkat-usa.org.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

| 187 | [M]⁺ |

| 186 | [M-H]⁺ |

| 160 | [M-HCN]⁺ |

| 115 | [C₆H₅S]⁺ or [C₇H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

For instance, the crystal structure of a 2-methylthio-5-phenyl derivative of a 3-amino-6a-thiathiophthen has been determined, confirming the planarity of the thiophene ring and the orientation of the phenyl substituent pdx.edu. In general, the thiophene ring is expected to be largely planar, and the phenyl ring would be twisted at a certain dihedral angle relative to the thiophene ring to minimize steric hindrance. The amino group is also expected to be nearly coplanar with the thiophene ring to maximize electronic conjugation. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amino group.

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable technique for both the assessment of purity and the preparative isolation of this compound. The inherent aromaticity and the presence of a primary amino group in its structure dictate the selection of specific chromatographic conditions to achieve optimal separation and resolution from starting materials, by-products, and degradation products.

For the analytical determination of purity, reversed-phase HPLC (RP-HPLC) is the most commonly employed method. This technique utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the basic nature of the amino group, which can cause peak tailing due to interactions with residual silanol (B1196071) groups on the silica support, mobile phase modifiers are often incorporated. The use of an acidic buffer or an ion-pairing agent can significantly improve peak symmetry and chromatographic efficiency.

A typical isocratic HPLC method for the purity assessment of this compound would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.commdpi.com The pH of the aqueous component is a critical parameter to control the ionization state of the amino group and enhance retention and selectivity. UV detection is well-suited for this compound due to the presence of the chromophoric phenyl and thiophene rings, with a detection wavelength typically set near the compound's maximum absorbance. tandfonline.commdpi.com

For the isolation of this compound on a larger scale, preparative HPLC is the method of choice. lcms.czwarwick.ac.ukspringernature.com The principles of separation remain the same as in analytical HPLC, but the column dimensions and particle size of the stationary phase are larger to accommodate higher sample loads. warwick.ac.uk The analytical method is often scaled up by adjusting the flow rate and injection volume proportionally to the column size. warwick.ac.uk Gradient elution may be employed in preparative runs to effectively separate the target compound from closely eluting impurities. mdpi.com Following separation, fractions are collected, and the desired compound is recovered by evaporation of the mobile phase.

The following interactive data tables provide representative parameters for the analytical and preparative HPLC of this compound, based on established methods for structurally related aromatic amines and thiophene derivatives. tandfonline.commdpi.comacs.org

Table 1: Representative Analytical HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Stationary Phase | C18 (Octadecylsilyl) bonded silica, 5 µm |

| Column Dimensions | 250 mm x 4.6 mm I.D. |

| Mobile Phase | 20 mM Phosphate Buffer (pH 2.5) with 5 mM 1-hexanesulfonic acid : Methanol (65:35 v/v) tandfonline.com |

| Flow Rate | 1.0 mL/min tandfonline.com |

| Detection | UV at 231 nm mdpi.com |

| Injection Volume | 10 µL |

| Column Temperature | 25°C tandfonline.com |

| Run Type | Isocratic tandfonline.com |

Table 2: Representative Preparative HPLC Parameters for Isolation of this compound

| Parameter | Value |

| Stationary Phase | C18 (Octadecylsilyl) bonded silica, 10 µm |

| Column Dimensions | 250 mm x 21.2 mm I.D. |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Column Temperature | Ambient |

| Run Type | Gradient |

Computational and Theoretical Chemistry Studies of 3 Amino 5 Phenylthiophene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It is particularly effective for predicting the molecular and electronic properties of organic compounds.

The geometry of 3-Amino-5-phenylthiophene is characterized by the spatial arrangement of its constituent atoms. Theoretical calculations, particularly geometry optimization, are employed to find the most stable three-dimensional structure of the molecule, which corresponds to the minimum energy state. mdpi.com The conformational landscape of phenylthiophenes is largely dictated by the torsional angle between the thiophene (B33073) and phenyl rings. This rotation is influenced by a balance between two key factors: the tendency for π-electron conjugation between the rings, which favors a planar conformation, and steric hindrance, which can lead to a twisted or non-planar arrangement. gazi.edu.tr

For 3-phenylthiophene (B186537) derivatives, the dihedral angles between the thiophene and benzene (B151609) rings have been calculated to be in the range of 29.50° to 35.73°, indicating a non-planar ground state geometry. nih.gov The introduction of an amino group at the 3-position of the thiophene ring can further influence the conformational preferences through electronic effects and potential intramolecular interactions. Different computational methods, such as B3LYP, may predict slightly different degrees of planarity, with some studies suggesting that B3LYP can overestimate delocalization energy, leading to more planar structures. gazi.edu.tr

Table 1: Calculated Geometric Parameters for Phenylthiophene Derivatives

| Parameter | Calculated Value | Reference |

| Thiophene-Benzene Dihedral Angle | 29.50° - 35.73° | nih.gov |

| C2-S-C5 Bond Angle (Thiophene Ring) | 91.36° - 91.46° | nih.gov |

Note: This table presents data for related phenylthiophene compounds as a reference for the expected geometric parameters of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com For thiophene oligomers, DFT calculations at the B3LYP/6-31G(d) level have been used to study the correlation between molecular structure and properties. researchgate.net In a study of methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV. mdpi.com For 3-phenylthiophene, the HOMO-LUMO energy gap has been reported as 5.59 eV. researchgate.net These values provide an estimate for the electronic behavior of this compound.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Related Thiophene Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| Methyl-3-aminothiophene-2-carboxylate | - | - | 4.537 | - |

| 3-phenylthiophene | - | - | 5.59 | DFT/B3LYP/6-311+G(2d,p) |

Note: This table provides reference data from similar compounds to infer the electronic properties of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. wolfram.com

In molecules containing heteroatoms like nitrogen and sulfur, the regions around these atoms are often characterized by negative electrostatic potential due to the presence of lone pair electrons. For instance, in methyl-3-aminothiophene-2-carboxylate, the electrostatic potential surface can help in understanding intermolecular interactions. mdpi.com The MEP map of this compound would likely show negative potential around the amino group and the sulfur atom of the thiophene ring, making these sites prone to electrophilic attack. The phenyl ring would exhibit a more complex potential distribution due to the delocalized π-electrons.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between bonds. researchgate.net It provides a description of the electron density in terms of localized bonds and lone pairs, which corresponds to the familiar Lewis structure representation. wikipedia.org NBO analysis can reveal important information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

The analysis involves the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). In a typical NBO analysis, interactions between Lewis-type (bonding or lone pair) NBOs and non-Lewis-type (antibonding or Rydberg) NBOs are examined. wikipedia.org For this compound, NBO analysis could be used to investigate the delocalization of the nitrogen lone pair into the thiophene ring and the extent of π-conjugation between the thiophene and phenyl rings.

Quantum Chemical Calculations for Dipole Moments and Optical Properties

The optical properties of conjugated molecules like this compound are governed by their electronic transitions. The HOMO-LUMO energy gap is directly related to the electronic absorption and emission properties. mdpi.com A smaller gap generally leads to absorption at longer wavelengths (a red shift). Theoretical calculations can predict the maximum absorption wavelength (λmax) from the HOMO-LUMO energy difference. researchgate.net The introduction of substituents, such as the amino and phenyl groups, can significantly tune these optical properties. mdpi.com

Table 3: Calculated Dipole Moment for a Related Compound

| Compound | Dipole Moment (Debye) | Computational Method |

| 3-phenylthiophene | 3.41 | DFT/B3LYP/6-311+G(2d,p) |

Note: This table shows the calculated dipole moment for a parent compound to provide context for this compound.

Theoretical Insights into Polymerization Reactivity and Regioselectivity of Phenylthiophenes

Theoretical studies can offer valuable insights into the polymerization of thiophene derivatives, including their reactivity and the regioselectivity of the resulting polymer chain. The polymerization of 3-substituted thiophenes can lead to different regioisomers, primarily head-to-tail (HT) and head-to-head (HH) couplings. The degree of regioregularity significantly impacts the electronic and optical properties of the resulting polymer.

Computational methods can be used to model the reaction intermediates and transition states involved in the polymerization process to predict the most favorable reaction pathways. For instance, theoretical calculations can help understand the mechanism of regioselective polymerization of 3-(4-octylphenyl)thiophene with catalysts like FeCl3. acs.org The electronic properties of the monomer, such as the charge distribution and frontier orbital energies, can be correlated with its polymerization behavior. The introduction of a phenyl group at the 3-position of the thiophene ring is known to stabilize the conjugated π-system of the corresponding polymer. nih.gov Theoretical studies can further elucidate how the amino group in this compound influences its polymerization reactivity and the properties of the resulting polymer.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) modeling is a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, SAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies establish mathematical models that relate the chemical structure of a series of compounds to their biological activities. These models are developed by correlating physicochemical properties or molecular descriptors of the compounds with their observed activities.

In a study of phenylthiophene derivatives with antiviral activity, a QSAR model was developed using a combination of physicochemical and Free-Wilson descriptors. The statistical quality of the model was validated by parameters such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive squared correlation coefficient (r²_test), which were found to be 0.833, 0.770, and 0.721, respectively mdpi.com. The analysis of the QSAR equation revealed that the presence of an aromatic ring and a basic nitrogen atom are crucial for good antiviral activity mdpi.com. Such models are valuable for predicting the activity of newly designed compounds and for guiding the synthesis of more potent analogs.

| Statistical Parameter | Value | Reference |

| r² | 0.833 | mdpi.com |

| q² | 0.770 | mdpi.com |

| r²_test | 0.721 | mdpi.com |

3D-QSAR and Comparative Molecular Field Analysis (CoMFA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields.

For a series of 2-amino-5-phenylthiophene-3-carboxylic acid derivatives, which are structurally very similar to this compound, 3D-QSAR studies have been conducted. These studies have generated statistically significant CoMFA models, which provide contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For instance, a CoMFA model for thiolactomycin (B1682310) analogs, which share a thiophene core, yielded a cross-validated r² (r²_cv) of 0.701 and a non-cross-validated r² of 0.988 researchgate.net. Similarly, a Comparative Molecular Similarity Indices Analysis (CoMSIA), another 3D-QSAR method, for the same set of compounds gave an r²_cv of 0.625 and an r² of 0.969 researchgate.net. These models help in the rational design of new derivatives with enhanced potency.

| 3D-QSAR Method | r²_cv | r² | Reference |

| CoMFA | 0.701 | 0.988 | researchgate.net |

| CoMSIA | 0.625 | 0.969 | researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or a nucleic acid. This method is crucial for understanding the molecular basis of drug action and for designing new drugs with improved affinity and selectivity.

Ligand-Protein Interaction Studies with Biological Targets (e.g., Tubulin, DNA Gyrase)

Molecular docking simulations have been employed to investigate the interactions of this compound derivatives with various biological targets, including tubulin and DNA gyrase, which are important targets in cancer and antibacterial therapy, respectively.

Tubulin: While specific docking studies of this compound with tubulin are not extensively reported, studies on analogous structures provide valuable insights. For example, molecular docking of 3-amino-5-phenylpyrazole derivatives has shown their ability to bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization nih.gov. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket. For instance, the 3,4,5-trimethoxy phenyl group of a ligand was found to interact with residue Cysβ241 via a hydrogen bond nih.gov.

DNA Gyrase: DNA gyrase is a well-established target for antibacterial agents. Molecular docking studies of various heterocyclic compounds, including those with a thiophene scaffold, have been performed to explore their binding to DNA gyrase. For instance, indole-thiophene polymers have been docked into the active site of the DNA gyrase B chain (PDB ID: 1KIJ) to investigate their binding interactions ekb.eg. These simulations help in understanding the binding mode and in identifying the key residues involved in the interaction, which is essential for the design of potent DNA gyrase inhibitors.

In a study on 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives, molecular docking simulation was performed to position the compounds into the active site of Mycobacterium tuberculosis FabH (mtFabH) to predict their probable binding mode researchgate.net. This demonstrates the utility of docking in elucidating the mechanism of action of thiophene derivatives against various biological targets.

Theoretical Prediction of Chemical and Thermal Stability

Theoretical methods are also employed to predict the chemical and thermal stability of molecules. These predictions are important for drug development, as they can provide information on the shelf-life and potential degradation pathways of a compound.

The chemical stability of a molecule can be related to its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity and lower kinetic stability. For methyl-3-aminothiophene-2-carboxylate, a closely related compound, the HOMO-LUMO gap was calculated to be about 4.537 eV, suggesting a low kinetic stability and high chemical reactivity mdpi.com. The HOMO and LUMO were found to be mainly delocalized over the thiophene ring mdpi.com.

In addition to electronic properties, computational methods can be used to predict the metabolic stability of compounds. For example, the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of thiophene derivatives can provide insights into their metabolic fate nih.gov. Furthermore, studies on the metabolic stability of thiophene derivatives in rat liver S9 fractions have shown that some compounds can have a slow in vitro clearance with a half-life longer than that of reference drugs like indomethacin (B1671933) nih.gov.

Computational thermochemistry, using methods like Density Functional Theory (DFT), can be used to calculate the standard molar enthalpies of formation of thiophene derivatives. These calculations can help in assessing the relative thermodynamic stabilities of different compounds. For a series of β-alkyl-substituted thiophenes, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been shown to successfully correlate the standard enthalpies of formation with the substituent length researchgate.net.

Advanced Research Applications of 3 Amino 5 Phenylthiophene in Materials Science

Organic Electronics and Semiconductors Research

The unique electronic properties of phenylthiophene derivatives, stemming from their π-conjugated systems, make them highly suitable for use in organic electronic devices. The versatility and processability of these organic materials are driving innovation in flexible and low-cost electronics. researchgate.net

Thiophene (B33073) derivatives are integral to the active layers of various organic electronic devices. beilstein-journals.org Their electron-rich nature and potential for forming well-ordered, charge-conducting pathways are beneficial for both light emission and charge generation/transport processes. beilstein-journals.org

In the field of Organic Light-Emitting Diodes (OLEDs) , donor-π-acceptor (D–π–A) type molecules incorporating thiophene linkers have been successfully synthesized and fabricated as emitters. beilstein-journals.org For instance, a compound featuring a thieno[3,2-b]thiophene (B52689) π-conjugated linker demonstrated significant performance in a solution-processed OLED. beilstein-journals.org Research into azo-based phenylthiophene derivatives also indicates their potential as valuable candidates for OLEDs. acs.org These materials can be engineered to control emission colors and improve device efficiency and stability. tcichemicals.com

Key Performance of a Thiophene-Based OLED Emitter

| Property | Value |

|---|---|

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum Current Efficiency | 10.6 cd/A |

| Maximum External Quantum Efficiency | 4.61% |

| Turn-on Voltage | 2.9 V |

| Emission Maximum (λEL) | 512 nm |

Data sourced from a study on a D–π–A compound with a thieno[3,2-b]thiophene linker. beilstein-journals.org

In Organic Photovoltaic Cells (OPCs) , also known as organic solar cells, thiophene-based polymers are widely studied as donor materials in bulk heterojunction (BHJ) compositions. mdpi.comresearchgate.net For example, poly(3-hexylthiophene) (P3HT) is a benchmark material often blended with fullerene acceptors. mdpi.comflintbox.com The modification of the thiophene backbone, such as by creating copolymers, is an active area of research to enhance properties like light absorption and charge carrier mobility. mdpi.com A study on terthiophene-based acceptor molecules showed that tuning the end groups could enhance photovoltaic properties, leading to better open-circuit voltage (Voc) and short-circuit current (Jsc) values. nih.gov

Photovoltaic Properties of a Terthiophene-Based Device

| Parameter | Value |

|---|---|

| Open-circuit Voltage (Voc) | 0.62 V |

| Short-circuit Current (Jsc) | 17.63 mA cm–2 |

| Fill Factor (FF) | 0.59 |

Performance data for an AOT3-based organic solar cell. nih.gov

Phenylthiophene derivatives are a cornerstone in the development of high-performance organic semiconductors for applications like organic thin-film transistors (OTFTs). rsc.orgresearchgate.net The introduction of phenyl groups to thiophene-based cores can influence molecular packing and electronic coupling, which are critical for efficient charge transport. rsc.org

Research on gazi.edu.trbenzothieno[3,2-b] gazi.edu.trbenzothiophene (BTBT), a fused thiophene system, has shown that adding phenyl substituents can dramatically improve semiconductor performance. One such derivative, 2-(4-hexylphenyl) gazi.edu.trbenzothieno[3,2-b] gazi.edu.trbenzothiophene, exhibited excellent hole mobility in polycrystalline thin-film transistors fabricated in ambient air. rsc.org The ability to engineer these molecules provides a pathway to creating environmentally and thermally stable organic semiconductors with high charge carrier mobilities. rsc.org

Performance of BTBT-Based Organic Semiconductors

| Compound | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |

|---|---|---|

| 2-phenyl gazi.edu.trbenzothieno[3,2-b] gazi.edu.trbenzothiophene (Ph-BTBT) | 0.034 | - |

| 2-(4-hexylphenyl) gazi.edu.trbenzothieno[3,2-b] gazi.edu.trbenzothiophene (C6-Ph-BTBT) | 4.6 | 2.2 × 10⁷ |

Data for vacuum-deposited organic thin-film transistors. rsc.org

Optoelectronic and Quantum Optics Investigations

The interaction of light with materials based on 3-Amino-5-phenylthiophene derivatives is a subject of intense study, revealing their significant potential for optoelectronic applications, including high-speed data processing and optical computing. nih.gov

Phenylthiophene derivatives can exhibit significant nonlinear optical (NLO) responses, which are crucial for applications in optoelectronics. nih.gov The NLO properties arise from the interaction of intense light with the material, leading to phenomena like frequency conversion. wikipedia.org Theoretical and experimental studies have explored how the molecular structure of these compounds influences their NLO response. gazi.edu.trnih.gov

For example, a theoretical study of 3-phenylthiophene (B186537) and its fluoro-substituted derivatives investigated physical quantities such as polarizability (α) and hyperpolarizability (β), which are measures of the linear and second-order NLO response, respectively. researchgate.netgazi.edu.tr A separate study on azo-phenylthiophene derivatives with a D-π-A (donor-π-acceptor) structure found a significantly better NLO performance compared to a D-π-D (donor-π-donor) structure. acs.org

NLO Properties of an Azo-Phenylthiophene Derivative

| Compound Structure | Second-Order NLO Susceptibility (χ⁽²⁾) | Third-Order NLO Susceptibility (χ⁽³⁾elec) |

|---|---|---|

| D-π-A | 8.18 ± 0.09 pm V⁻¹ | (225.91 ± 0.92) × 10⁻²² m² V⁻² |

| D-π-D | 1.32 ± 0.07 pm V⁻¹ | - |

Data for compound (E)-4-((E)-(4-nitrophenyl)diazenyl)-N-((5-phenylthiophen-2-yl)methylene)aniline (D-π-A) and N,N-dimethyl-4-((E)-(4-((E)-((5-phenylthiophen-2-yl)methylene)amino)phenyl)diazenyl)aniline (D-π-D). acs.org

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are specific NLO processes where two or three photons, respectively, are combined to generate a new photon with double or triple the frequency. wikipedia.orgnih.gov These phenomena are powerful tools for characterizing materials and have applications in advanced microscopy and optical technologies. nih.govevidentscientific.com

SHG requires a non-centrosymmetric molecular arrangement, while THG can occur at interfaces where there is a change in refractive index. wikipedia.orgevidentscientific.com Studies on azo-phenylthiophene derivatives have utilized SHG and THG as tools to probe their NLO responses. acs.org The results showed that a D-π-A structured compound exhibited a particularly high third-order nonlinear susceptibility, demonstrating the potential of these materials for THG-based applications. acs.org

Photoluminescence is the emission of light from a material after it has absorbed photons. The photoluminescence characteristics of phenylthiophene derivatives are central to their use in OLEDs and other light-emitting applications. acs.org Research has focused on measuring properties like absorbance, emission spectra, and fluorescence quantum yields. beilstein-journals.orgacs.org

A study of a D-π-A type compound with a thieno[3,2-b]thiophene linker reported high fluorescence quantum yields both in solution (86%) and in the solid state (41%), with an emission maximum at 520 nm. beilstein-journals.org Similarly, investigations into azo-phenylthiophene derivatives have characterized their absorbance and photoluminescence to understand the influence of molecular structure on their light-emitting properties, confirming their suitability for optoelectronic devices. acs.org

Photophysical Properties of a Thiophene-Based Fluorophore

| Property | Wavelength/Value |

|---|---|

| Absorption Maximum (λabs) | 411 nm |

| Emission Maximum (λem) | 520 nm |

| Stokes Shift | 109 nm |

| Quantum Yield (Solution) | 86% |

| Quantum Yield (Solid State) | 41% |

Data for a D–π–A compound comprising triphenylamine, dimesitylboron, and a thieno[3,2-b]thiophene linker. beilstein-journals.org

Development of Intrinsically Conducting Polymers Based on 3-Phenylthiophenes

The development of intrinsically conducting polymers (ICPs) from 3-phenylthiophene derivatives has garnered significant interest due to the potential for creating materials with tailored electronic and physical properties. The presence of the phenyl group at the 3-position of the thiophene ring introduces a valuable degree of tunability, influencing the polymer's conjugation, morphology, and, consequently, its performance in various applications.

Electrochemical Polymerization Studies and Mechanisms

The electrochemical polymerization of thiophene and its derivatives is a widely utilized method for generating conductive polymer films directly onto an electrode surface. This process typically proceeds through an oxidative coupling mechanism. While specific studies on the electrochemical polymerization of this compound are not extensively detailed in the public domain, the mechanism can be inferred from the well-established behavior of other substituted thiophenes.

The generally accepted mechanism involves the following key steps:

Oxidation of the Monomer: The process is initiated by the application of an anodic potential, which leads to the oxidation of the this compound monomer at the electrode surface, forming a radical cation. The electron-donating nature of the amino group is expected to lower the oxidation potential compared to unsubstituted thiophene.

Radical Cation Coupling: Two of these radical cations then couple, typically at the 2- and 5-positions of the thiophene rings, which are the most electron-rich and sterically accessible sites. This coupling results in the formation of a dimeric dication.

Deprotonation: The dimer subsequently undergoes deprotonation to regain its aromaticity, forming a neutral dimer.

Chain Propagation: This dimer is then re-oxidized, and the process of coupling with other monomer radical cations and subsequent deprotonation continues, leading to the growth of the polymer chain on the electrode surface.

The presence of the amino group at the 3-position and the phenyl group at the 5-position will likely influence this process. The amino group, being an electron-donating group, can facilitate the initial oxidation step. However, it may also be susceptible to side reactions at high anodic potentials. The phenyl group at the 5-position is expected to enhance the π-conjugation of the resulting polymer, which can influence its electronic and optical properties.

Influence of Substituents on Polymer Properties (e.g., Conductivity, Thermal Stability)

The substituents on the thiophene ring play a crucial role in determining the final properties of the conducting polymer. For poly(this compound), the amino and phenyl groups are expected to have a significant impact on both conductivity and thermal stability.

Conductivity: The electrical conductivity of polythiophenes is dependent on several factors, including the extent of π-conjugation along the polymer backbone, the inter-chain charge transport, and the doping level.

Amino Group: The electron-donating nature of the amino group can increase the electron density of the polymer backbone, which could potentially enhance its conductivity. However, the steric bulk of the amino group might lead to a twisting of the polymer chain, which would decrease the effective conjugation length and, consequently, the conductivity.

Phenyl Group: The phenyl group at the 5-position can increase the planarity of the polymer backbone through π-π stacking interactions, thereby enhancing the conjugation and improving conductivity.

Thermal Stability: The thermal stability of a polymer is its ability to resist degradation at high temperatures.

Phenyl Group: The rigid structure of the phenyl group is expected to enhance the thermal stability of the polymer by increasing its melting point and decomposition temperature.

The interplay of these substituent effects is summarized in the table below:

| Substituent | Position | Expected Effect on Conductivity | Expected Effect on Thermal Stability |

| Amino (-NH2) | 3 | Can increase due to electron donation, but may decrease due to steric hindrance. | May decrease due to the presence of reactive N-H bonds. |

| Phenyl (-C6H5) | 5 | Likely to increase due to enhanced π-conjugation and planarity. | Expected to increase due to the rigidity of the aromatic ring. |

It is important to note that these are expected trends, and the actual properties would need to be determined through experimental investigation of poly(this compound).

Potential Applications in Electrochromism, Energy Storage, and Bipolar Electronic Devices

The unique combination of an amino and a phenyl substituent on the polythiophene backbone suggests several advanced applications for the resulting polymer.

Electrochromism: Electrochromic materials can change their optical properties (color) in response to an applied electrical potential. Polythiophenes are well-known for their electrochromic behavior. The presence of the amino and phenyl groups in poly(this compound) is expected to modify the electronic band structure of the polymer, leading to distinct color changes in its neutral and oxidized states. This could make it a candidate for use in smart windows, displays, and electronic paper.

Energy Storage: Conducting polymers are promising materials for energy storage devices, such as supercapacitors and batteries, due to their high charge/discharge rates and long cycle life. The redox activity of the polythiophene backbone, coupled with the potential for additional redox contributions from the amino group, could lead to a high specific capacitance. The enhanced conductivity from the phenyl substituent would be beneficial for efficient charge transport within the electrode material.

Bipolar Electronic Devices: Bipolar electronic devices are those that can transport both positive (holes) and negative (electrons) charge carriers. While polythiophenes are typically p-type (hole-transporting) materials, the introduction of specific substituents can modify their electronic properties. The electron-donating amino group and the π-conjugated phenyl group could influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), potentially enabling ambipolar charge transport. This would open up possibilities for its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Engineering of Advanced Materials with Tunable Thermal and Mechanical Properties

The ability to tune the thermal and mechanical properties of conducting polymers is crucial for their integration into practical devices. For polymers derived from this compound, several strategies can be envisioned to engineer their properties for specific applications.

Copolymerization: One effective approach is to copolymerize this compound with other thiophene monomers that have different functional groups. For instance, copolymerization with a monomer containing a long, flexible alkyl chain could improve the processability and mechanical flexibility of the resulting polymer, although it might come at the cost of reduced conductivity. Conversely, copolymerization with a monomer that enhances inter-chain interactions could improve the thermal stability and mechanical strength.

Cross-linking: Introducing cross-links between the polymer chains can significantly enhance the thermal and mechanical stability of the material. This could be achieved by incorporating a cross-linkable group into the monomer structure or by post-polymerization modification.

Nanocomposites: The incorporation of nanomaterials, such as carbon nanotubes, graphene, or inorganic nanoparticles, into the poly(this compound) matrix can lead to the development of nanocomposites with superior properties. These nanofillers can improve the mechanical strength, thermal stability, and even the electrical conductivity of the polymer. The specific interactions between the polymer and the nanofiller will play a critical role in determining the final properties of the composite material.

By employing these engineering strategies, it is possible to create a new class of advanced materials based on this compound with a wide range of tunable thermal and mechanical properties, making them suitable for demanding applications in electronics, energy, and beyond.

Exploration of Biological Activity Mechanisms Non Clinical Research

Modulation of Cellular Processes by 3-Amino-5-phenylthiophene Derivatives

Derivatives of this compound have been shown to exert powerful effects on fundamental cellular activities, including microtubule dynamics and the regulation of the cell cycle, ultimately leading to programmed cell death in targeted cell lines.

A significant mechanism of action for certain this compound derivatives is the disruption of microtubule formation through the inhibition of tubulin polymerization. A series of compounds, specifically 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes, have been identified as potent antitubulin agents. These compounds bind to the colchicine (B1669291) site on the tubulin protein, preventing its assembly into microtubules. This interference with microtubule dynamics is critical, as microtubules are essential components of the cytoskeleton, involved in cell division, structure, and transport.

The antiproliferative activity of these derivatives correlates strongly with their ability to inhibit tubulin assembly. Notably, compounds such as the p-fluoro- and p-methylphenyl substituted analogues have demonstrated greater activity as inhibitors of tubulin polymerization than the well-known agent combretastatin (B1194345) A-4. The substitution on the phenyl ring at the 5-position of the thiophene (B33073) scaffold plays a significant role in modulating this antiproliferative activity.

Broad-Spectrum Antimicrobial Investigations (In Vitro Studies)

In vitro studies have explored the antimicrobial potential of various thiophene derivatives, including those with a 3-amino substitution. While direct and extensive data on this compound itself is limited in the reviewed literature, related structures provide insights into the potential antimicrobial profile of this class of compounds.

Research into novel thiophene-2-carboxamide derivatives has shown that compounds featuring a 3-amino group exhibit notable antibacterial activity. For instance, certain 3-amino thiophene-2-carboxamide compounds displayed a higher percentage of antibacterial activity (ranging from 40.0% to 86.9%) compared to their 3-hydroxy counterparts (20.0% to 78.3%). nih.gov One particular derivative, a 3-amino thiophene-2-carboxamide with a methoxy (B1213986) group substitution, demonstrated significant activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov

Furthermore, studies on other substituted thiophenes have revealed a broad spectrum of activity. For example, certain thiophene derivatives incorporating pyrazole (B372694), pyridine (B92270), and triazolo[3,4-c]triazine moieties have shown potent antifungal activity against Aspergillus fumigatus, in some cases exceeding that of the standard drug Amphotericin B. nih.gov Specifically, a derivative containing a pyridine moiety was also found to be more active than Amphotericin B against Syncephalastrum racemosum. nih.gov The antibacterial activity of some of these complex thiophene derivatives was evaluated against Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis, and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. nih.gov

While these findings are for structurally related compounds and not this compound itself, they suggest that the aminothiophene scaffold is a promising starting point for the development of new antimicrobial agents. The data indicates potential for activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.

Below is an interactive data table summarizing the antimicrobial activity of some thiophene derivatives from the literature.

| Compound Type | Test Organism | Activity/Inhibition Zone | Reference Compound |

| 3-Amino thiophene-2-carboxamide derivative | Pseudomonas aeruginosa | 20 mm | Not Specified |

| 3-Amino thiophene-2-carboxamide derivative | Staphylococcus aureus | 20 mm | Not Specified |

| 3-Amino thiophene-2-carboxamide derivative | Bacillus subtilis | 19 mm | Not Specified |

| Thiophene with pyridine moiety | Aspergillus fumigatus | More potent than reference | Amphotericin B |

| Thiophene with pyridine moiety | Syncephalastrum racemosum | More potent than reference | Amphotericin B |

Structure-Activity Relationship Studies for Optimizing Biological Potency

The relationship between the chemical structure of thiophene derivatives and their biological activity is a critical area of research for optimizing their potency as antimicrobial agents. Studies on various substituted thiophenes have provided valuable insights into the structural features that influence their efficacy.

A key finding across multiple studies is the significance of the substituent at the 3-position of the thiophene ring. Research on thiophene-2-carboxamide derivatives has indicated that the presence of an amino group at the 3-position is more favorable for antibacterial activity compared to a hydroxyl or methyl group. nih.gov This suggests that the electronic and hydrogen-bonding properties of the amino group may play a crucial role in the interaction with biological targets.

Furthermore, the nature and position of substituents on appended ring systems have a profound impact on antimicrobial activity. For instance, in a series of thiophene-based heterocycles, the incorporation of a pyrazole moiety was found to be necessary for higher antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov For antifungal activity against Aspergillus fumigatus, the presence of a 4-chlorophenylaminoacryloyl moiety, a pyridine moiety, or a triazolo[3,4-c]triazine moiety was identified as being important for enhanced potency. nih.gov

In another study focusing on "armed" thiophene derivatives, it was observed that the introduction of different nitrogen nucleophiles, such as 5-amino-1,2,4-triazole and 2-aminobenzimidazole, led to compounds with significant antibacterial activity. mdpi.comnih.gov Specifically, iminothiophene derivatives showed promising results against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov These findings highlight the importance of the specific heterocyclic systems fused or attached to the thiophene core in determining the antimicrobial spectrum and potency.

Q & A

Q. Why do yields vary across studies using similar synthetic protocols for this compound?

- Factors :

- Moisture Sensitivity : Hydrolysis of intermediates (e.g., β-chloro cinnamonitriles) in humid conditions reduces yields. Use of molecular sieves (3Å) mitigates this .

- Catalyst Purity : Commercial Pd/C batches vary in activity; pre-activation via H₂ reduction improves consistency .

- Documentation : Report detailed protocols, including solvent drying methods and catalyst lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.